molecular formula C5H9ClO2S B8777908 Methyl 2-chloroethylthioacetate CAS No. 73623-44-6

Methyl 2-chloroethylthioacetate

Cat. No.: B8777908
CAS No.: 73623-44-6
M. Wt: 168.64 g/mol
InChI Key: KAOZQKMKOZFDSQ-UHFFFAOYSA-N
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Description

Methyl 2-chloroethylthioacetate is a specialized synthetic intermediate of interest in advanced chemical development. Its molecular structure, featuring both thioether and ester functional groups, makes it a valuable building block for researchers in medicinal and organic chemistry. Potential applications include its use in the synthesis of novel heterocyclic compounds and as a precursor in the development of active pharmaceutical ingredients (APIs). In research settings, this compound can be utilized to explore new routes in nucleophilic substitution reactions and cyclization strategies, contributing to the discovery of new chemical entities. Researchers are advised to consult the relevant safety data sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

73623-44-6

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

methyl 2-(2-chloroethylsulfanyl)acetate

InChI

InChI=1S/C5H9ClO2S/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3

InChI Key

KAOZQKMKOZFDSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Chloroacetate (CAS: 96-34-4)

  • Molecular Formula : C₃H₅ClO₂
  • Key Features : A simpler ester with a chloro group directly adjacent to the carbonyl (Fig. 2).
  • Reactivity : Highly reactive due to the electron-withdrawing chlorine atom, making it prone to nucleophilic substitution. It is incompatible with strong bases and oxidizing agents .
  • Applications : Intermediate in pesticide and pharmaceutical synthesis (e.g., glyphosate derivatives) .
Property Methyl 2-Chloroethylthioacetate Methyl Chloroacetate
Molecular Weight (g/mol) 168.63 108.52
Functional Groups Thioester, chloroalkyl Ester, chloroacetyl
Predicted CCS (Ų) 132.7 ([M+H]⁺) N/A
Stability Likely sensitive to hydrolysis Hydrolyzes in alkaline conditions

Ethyl Chloroacetate (CAS: 105-39-5)

  • Molecular Formula : C₄H₇ClO₂
  • Key Features : Ethyl ester variant with a chloroacetyl group.
  • Hazards : Causes severe skin/eye irritation; reacts violently with oxidizing agents and bases .
  • Applications : Solvent and intermediate in dyes and fragrances.
Property This compound Ethyl Chloroacetate
Boiling Point Not reported 143–145°C
Toxicity Unknown (no literature data) H302, H315
Reactivity Likely less electrophilic High electrophilicity

Methyl 2-Thienylacetate (CAS: 19432-68-9)

  • Molecular Formula : C₇H₈O₂S
  • Key Features : Contains a thienyl ring instead of a chloroethyl chain.
  • Hazards : Classified as H302 (harmful if swallowed) and H319 (eye irritation) .
  • Applications : Used in heterocyclic compound synthesis for pharmaceuticals.
Property This compound Methyl 2-Thienylacetate
Aromaticity Non-aromatic Aromatic (thiophene)
Molecular Weight (g/mol) 168.63 156.20
Stability Likely oxidatively unstable Stable under inert conditions

Triethyl 2-Chloro-2-phosphonoacetate (CAS: 51860-99-0)

  • Molecular Formula : C₈H₁₆ClO₅P
  • Key Features : Phosphonate ester with a chlorine substituent.
  • Applications : Key reagent in Horner-Wadsworth-Emmons reactions for olefin synthesis .
Property This compound Triethyl 2-Chloro-2-phosphonoacetate
Functional Groups Thioester, chloroalkyl Phosphonate, chloroacetyl
Reactivity Moderate nucleophilic character High reactivity in C–C bond formation

Key Findings and Limitations

Synthetic Potential: Its analogs (e.g., Ethyl 2-((3-chloro-4-methylphenyl)thio)-2-oxoacetate) are used in pharmaceutical intermediates, suggesting similar utility for the target compound .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Methyl 2-chloroethylthioacetate in laboratory settings?

  • Answer : Proper personal protective equipment (PPE) is essential. Use nitrile or chemical-resistant gloves inspected before use, and follow safe glove removal techniques to avoid skin contact . Wear a full-body chemical-protective suit selected based on workplace concentration and exposure risk . For respiratory protection, use NIOSH-approved P95 (US) or P1 (EU) respirators for low-level exposure; higher concentrations require OV/AG/P99 (US) or ABEK-P2 (EU) cartridges . Avoid drainage contamination and dispose of waste via licensed services .

Q. What are the primary synthetic routes for this compound and its derivatives?

  • Answer : While direct synthesis data are limited, analogous compounds (e.g., methyl 2-chloro-2-cyclopropylideneacetate) suggest methods like nucleophilic substitution or esterification under anhydrous conditions. For example, chloroacetate derivatives are synthesized via reaction of thioacetic acid with chlorinated alcohols in the presence of acid catalysts, followed by purification via vacuum distillation . Optimization may involve varying catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) and reaction temperatures (40–80°C) to improve yields.

Q. How is this compound characterized structurally and functionally?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm ester and chloroethylthio groups.
  • FT-IR for identifying C=O (ester) and C-S (thioether) stretching vibrations.
  • Mass spectrometry (MS) for molecular weight verification and fragmentation patterns.
  • X-ray crystallography (if crystalline) to resolve bond angles and stereochemistry, as demonstrated for similar compounds .

Advanced Research Questions

Q. How can conflicting stability data for Methyl 2-chloroethylthioethylthioacetate under varying storage conditions be resolved?

  • Answer : Conduct accelerated stability studies under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) for 1–6 months. Monitor degradation via HPLC or GC-MS to identify decomposition products. Cross-reference with thermal analysis (TGA/DSC) to assess thermal stability thresholds. If no decomposition is observed, confirm inertness under recommended storage (dry, inert atmosphere) .

Q. What methodologies address the lack of ecological toxicity data for this compound?

  • Answer : Perform in vitro and in silico assessments:

  • Microtox® assays using Vibrio fischeri to estimate acute aquatic toxicity.
  • OECD 301 biodegradation tests to evaluate persistence.
  • QSAR modeling (e.g., EPI Suite) to predict bioaccumulation (log Kow) and mobility in soil. Experimental data can resolve gaps noted in existing safety sheets .

Q. How can this compound be utilized as a building block in drug delivery systems?

  • Answer : Exploit its thioester and chloroethyl groups for:

  • Prodrug synthesis : Conjugation with therapeutics via hydrolyzable ester linkages.
  • Polymer functionalization : Incorporate into biodegradable polymers (e.g., PLGA) for controlled release.
  • Crosslinking : React with nucleophiles (e.g., amines) to form stable drug complexes. Validate release kinetics using dialysis membranes and LC-MS quantification .

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